8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a quinoline moiety fused with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method provides a convenient route to the compound using commercially available reagents. The reaction conditions generally involve the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The quinoline moiety allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various reduced forms of the spirocyclic structure.
Scientific Research Applications
8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the spirocyclic structure may interact with enzymes, inhibiting their activity and affecting cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide
- 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a quinoline moiety with a spirocyclic structure. This dual functionality provides a versatile platform for chemical modifications and potential applications in various fields. The presence of both oxygen and nitrogen atoms in the spirocyclic ring enhances its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-quinolin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-4-14-13(3-1)15(5-8-17-14)18-9-6-16(7-10-18)19-11-12-20-16/h1-5,8H,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNKXYLDTWIFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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